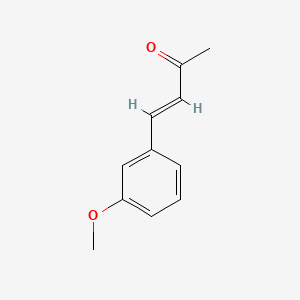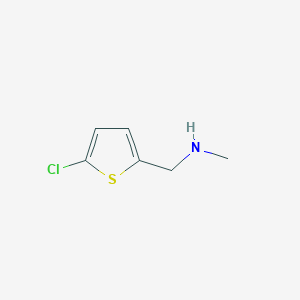
2-(4-Fluorophenyl)propanoic acid
概要
説明
2-(4-Fluorophenyl)propanoic acid, also known as 4-Fluorophenylacetic acid (4-FPA), is an organic compound that belongs to the class of carboxylic acids. It is a colorless solid with a molecular weight of 176.18 g/mol. 4-FPA is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in research laboratories as a reagent and catalyst in various reactions.
科学的研究の応用
Fluorescent Amino Acid Synthesis
- A genetically encoded fluorescent amino acid was synthesized using 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid. This is an environmentally sensitive fluorophore used for studying protein structure and interactions both in vitro and in vivo (Summerer et al., 2006).
Green Synthesis and Anti-Oxidant Potential
- N′-Benzylidene-2-(2-fluorobiphenyl)propanehydrazides were synthesized from 2-(2-fluorobiphenyl-4-yl)propanoic acid, demonstrating significant anti-oxidant potential for pharmaceutical applications (Zaheer et al., 2015).
Vibrational Spectra and Density Functional Theory Study
- 2-(4-Fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid was studied using density functional theory, providing insights into its structural and vibrational properties (Song et al., 2007).
Photolysis in Aqueous Systems
- The photodegradation of cyhalofop-butyl and its primary metabolite, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid, was studied, revealing insights into environmental degradation processes (Pinna & Pusino, 2011).
Enzymatic Resolution of Racemic Acids
- High enantioselective resolution of racemic 2-(2-fluoro-4-biphenyl)propanoic acid was achieved using an enzyme membrane reactor, highlighting a method for producing enantiomerically pure pharmaceuticals (Ceynowa & Rauchfleisz, 2003).
Synthesis and Biological Activity of GPR40 Agonists
- G protein-coupled receptor 40 agonists were synthesized using benzyloxyphenylpropanoic acid derivatives, providing a potential new drug target for type 2 diabetes treatment (Sasaki et al., 2011).
Synthesis of Organotin(IV) Derivatives
- Organotin derivatives of 2-(2-fluoro-4-biphenyl)propanoic acid were synthesized, exploring their structural and biological properties, including antitumor and anticancer activities (Mahmood et al., 2003).
Anti-Inflammatory Activities of Phenolic Compounds
- New phenolic compounds, including 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, were isolated from Eucommia ulmoides Oliv. leaves. These compounds showed inhibitory effects on inflammation in cell models, enriching the understanding of natural anti-inflammatory agents (Ren et al., 2021).
Synthesis of Genotoxic Impurity in Escitalopram Oxalate
- The synthesis of a genotoxic impurity, 5-cyano-2-((4-fluorophenyl) (hydroxy) benzyl 4-methyl benzene sulfonate, was achieved and quantified in Escitalopram Oxalate, highlighting advanced analytical methodologies for pharmaceutical safety (Katta et al., 2017).
Synthesis of (R)- and (S)-Enantiomers of 2-Amino-3,3-Bis(4-Fluorophenyl)propanoic Acids
- The synthesis of (R)- and (S)-enantiomers of 2-amino-3,3-bis(4-fluorophenyl)propanoic acids was conducted, evaluating their inhibitory activity on dipeptidyl peptidase IV, crucial for type-2 diabetes treatment (Deng et al., 2008).
Enantioseparation of 2-(Substituted Phenyl)propanoic Acids
- High-speed countercurrent chromatography was employed for the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, providing insights into the effects of substituents on enantiorecognition (Tong et al., 2016).
Brain Tumor Imaging with Positron Emission Tomography
- The synthesis and evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid provided promising properties for brain tumor imaging, representing a new class of radiolabeled amino acids (McConathy et al., 2010).
特性
IUPAC Name |
2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCGBODJGIJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997285 | |
| Record name | 2-(4-Fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)propanoic acid | |
CAS RN |
75908-73-5 | |
| Record name | 4-Fluoro-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75908-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075908735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

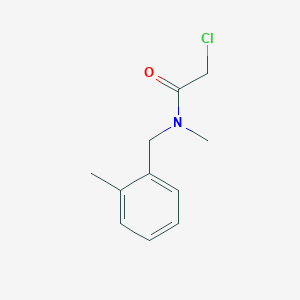

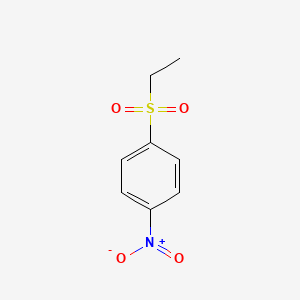



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)
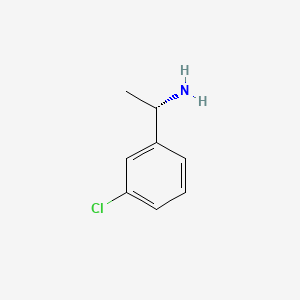
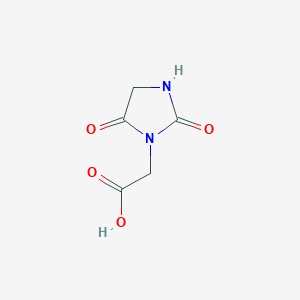
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)
